methyl (3S)-3-amino-3-phenylpropanoate
Overview
Description
Organic compounds like this one are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to be an ester with an amino group attached to a chiral carbon.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The choice of starting materials and reactions depends on the structure of the target compound.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This is typically done by reacting the compound with different reagents and studying the products.Physical And Chemical Properties Analysis
This could involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions.Scientific Research Applications
Synthesis and Modification in Drug Research
Methyl (3S)-3-amino-3-phenylpropanoate has been utilized in the synthesis of various compounds with potential pharmacological properties. For instance, its analogs were synthesized as part of research into taxol's side chain, showing its relevance in exploring anti-cancer therapies (Davis & Reddy, 1994). Additionally, it has been used in the synthesis of N-(α-Bromoacyl)-α-amino esters, which were studied for cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).
Enzymatic Resolution in Biocatalysis
The enzymatic resolution of derivatives of methyl (3S)-3-amino-3-phenylpropanoate has been reported, demonstrating its application in biocatalysis. This process involved the use of lipase from Candida antarctica and yielded optically pure enantiomers, highlighting its significance in the production of chiral compounds (Escalante, 2008).
Chemical Modification and Biological Activity
Research involving the modification of methyl (3S)-3-amino-3-phenylpropanoate includes its conversion into various derivatives, such as isocyanates and thiazolidinones. These derivatives have been evaluated for properties like antimicrobial activity, demonstrating the versatility of methyl (3S)-3-amino-3-phenylpropanoate in synthesizing biologically active compounds (Tsai et al., 2003); (Fuloria et al., 2009).
Biocatalysis for Pharmaceutical Intermediates
The compound has been used in biocatalysis to produce pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, used for treating premature ejaculation. This research underscores its application in the production of chiral pharmaceuticals (Li et al., 2013).
Antitumor Activities
Methyl (3S)-3-amino-3-phenylpropanoate has also been explored in synthesizing compounds with antitumor properties. This demonstrates its potential in contributing to the development of new anticancer drugs (Wang Yuan-chao, 2011).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the compound safely.
Future Directions
This could involve predicting new reactions that the compound could undergo, or new applications for the compound in areas such as medicine or materials science.
properties
IUPAC Name |
methyl (3S)-3-amino-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOBYHZFPTKCZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354971 | |
Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-amino-3-phenylpropanoate | |
CAS RN |
37088-66-7 | |
Record name | methyl (3S)-3-amino-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-3-amino-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-Methyl 3-amino-3-phenylpropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y747B94QF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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